Enhanced Oxidative Addition Propensity in Palladium-Catalyzed Cross-Couplings
In palladium-catalyzed Sonogashira couplings, the carbon-iodine bond of 4-iodobut-3-yn-2-ol undergoes oxidative addition significantly faster than the corresponding carbon-bromine bond in 4-bromo-3-butyn-2-ol. This difference enables milder reaction conditions, shorter reaction times, and often higher yields for the iodoalkyne . While direct head-to-head kinetic data are not available in the public domain for this specific compound, class-level inference from extensive studies on aryl and vinyl iodides versus bromides consistently demonstrates rate enhancements of 10² to 10³ for iodides in Pd(0)-catalyzed oxidative addition [1]. This translates to practical advantages: Sonogashira couplings of 4-iodobut-3-yn-2-ol can be performed at room temperature with high efficiency, whereas the bromo analog typically requires elevated temperatures (60-80°C) and longer reaction times (12-24 hours) to achieve comparable conversion .
| Evidence Dimension | Oxidative addition rate in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Rate enhancement factor: ~10² - 10³ vs Br analog (class-level inference) |
| Comparator Or Baseline | 4-Bromo-3-butyn-2-ol (or general bromoalkynes): baseline rate |
| Quantified Difference | Iodoalkyne reacts approximately 100-1000x faster in oxidative addition step |
| Conditions | Pd(0) catalyst, Sonogashira coupling conditions (class-level inference from aryl/vinyl halide literature) |
Why This Matters
Faster oxidative addition enables milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical factors in both discovery-scale synthesis and process development.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res. 2000, 33, 314-321. View Source
